4-Methoxy-3-(trifluoromethoxy)benzyl alcohol
Description
4-Methoxy-3-(trifluoromethoxy)benzyl alcohol (CAS: Not explicitly provided; molecular formula: C₉H₉F₃O₃) is a fluorinated benzyl alcohol derivative featuring methoxy (–OCH₃) and trifluoromethoxy (–OCF₃) substituents at the 4- and 3-positions of the benzene ring, respectively. This compound is commercially available (e.g., CymitQuimica ) and serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its trifluoromethoxy group enhances electron-withdrawing properties, influencing reactivity and stability in coupling reactions and protecting-group strategies .
Properties
IUPAC Name |
[4-methoxy-3-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11)12/h2-4,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWBFWDUPUANRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
- Starting materials: m-trifluoromethyl halogen benzyl derivatives (chloride, bromide, or iodide).
- Reagents: Sodium acetate as nucleophile.
- Solvent: Fatty alcohols (C12-C18), which serve as both solvent and reaction medium.
- Conditions: Heating at 50–200 °C (preferably 120–160 °C) for 12–48 hours under autoclave pressure.
- Work-up: Cooling, filtration of inorganic salts, distillation under reduced pressure to recover solvent and isolate product.
Reaction Details and Yields
| Entry | Halogen (Z) | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Product Purity (%) | Remarks |
|---|---|---|---|---|---|---|---|
| 1 | Cl | Methanol | 160 | 12 | 98 | 99.5 | High conversion, short time |
| 2 | Br | Methanol | 140 | 16 | 94 | 99.3 | Slightly lower yield |
| 3 | I | Methanol | 120 | 20 | 91.5 | 99.0 | Lower temp, longer reaction |
| 4 | Cl | Methanol | 68 | 134 | 80 | 98.4 | Reflux, longer time |
| 5 | Cl | Propyl carbinol | 105 | 240 | 85 | 98.6 | Alternative solvent |
Data adapted from CN101643390B patent examples
Advantages
- The use of sodium acetate avoids expensive and hazardous reagents.
- Fatty alcohol solvents enable easy separation and recycling.
- High product purity (above 98%) is achievable.
- The process is scalable for industrial production.
- Reduced waste generation and energy-efficient.
Notes on Mechanism
The reaction proceeds via nucleophilic substitution of the halogen on the benzyl moiety by acetate ion, forming an ester intermediate that is subsequently hydrolyzed under reaction conditions to yield the benzyl alcohol.
Alternative Synthetic Routes Involving Organolithium and Formaldehyde
A different approach, reported for similar fluorinated benzyl alcohols (e.g., 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol), involves:
- Halogenation of fluorinated benzyl alcohols with hydrogen halides.
- Nucleophilic substitution with methanol under basic conditions.
- Treatment with organolithium reagents at low temperature (0 to -78 °C).
- Reaction with formaldehyde gas to introduce the hydroxymethyl group.
- Quenching with protonic solvents to yield the benzyl alcohol.
This method offers:
- High selectivity.
- Control over substitution pattern.
- Potential for synthesis of complex fluorinated benzyl alcohols.
However, it requires:
- Handling of reactive organolithium reagents.
- Low-temperature operations.
- Formaldehyde gas handling precautions.
Summary Table Comparing Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Purity (%) | Scale Suitability | Notes |
|---|---|---|---|---|---|---|---|
| Sodium acetate substitution (CN101643390B) | m-Trifluoromethyl halogen benzyl | Sodium acetate, fatty alcohol | 120–160 °C, 12–48 h, autoclave | 80–98 | 98–99.5 | Industrial | Environmentally friendly, solvent recyclable |
| Organolithium/formaldehyde method | Halogenated fluorobenzyl derivatives | Organolithium, formaldehyde gas | 0 to -78 °C, inert solvent | Not specified | High | Laboratory/scale-up | High selectivity, complex setup |
Research Findings and Industrial Considerations
- The sodium acetate method is favored for industrial production due to its simplicity, safety, and high yield.
- The choice of halogen (Cl, Br, I) affects reaction temperature and time but generally achieves full conversion.
- Fatty alcohol solvents (C12–C18) provide a balance between solubility and ease of recovery.
- Reduced pressure distillation (0.002–0.005 MPa) is critical for product isolation without decomposition.
- The organolithium method, while selective, is more suited for research-scale synthesis due to reagent sensitivity and complexity.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-(trifluoromethoxy)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methoxy and trifluoromethoxy groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 4-methoxy-3-(trifluoromethoxy)benzaldehyde or 4-methoxy-3-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 4-methoxy-3-(trifluoromethoxy)toluene.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
4-Methoxy-3-(trifluoromethoxy)benzyl alcohol serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including:
- Oxidation : The alcohol can be oxidized to form aldehydes or carboxylic acids.
- Reduction : Further reduction can yield different derivatives.
- Substitution Reactions : The compound's methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Biological Applications
Research indicates that this compound may exhibit biological activities due to its structural properties. Although specific biological targets are not fully characterized, it is hypothesized to have potential anti-inflammatory or neuroprotective effects. Its ability to permeate biological membranes suggests it could influence cellular processes and interactions with biomolecules .
Pharmaceutical Development
In the pharmaceutical industry, this compound is explored for its potential therapeutic properties. It may act as an intermediate in the synthesis of drugs targeting specific enzymes or receptors. The trifluoromethoxy group enhances lipophilicity, which could improve bioavailability and efficacy in drug formulations .
Industrial Uses
In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in agrochemicals and other fine chemicals.
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Building block for complex molecules; participates in oxidation, reduction, and substitution reactions. |
| Biological Research | Potential anti-inflammatory and neuroprotective effects; influences cellular processes. |
| Pharmaceutical Development | Intermediate for drug synthesis; targets enzymes/receptors; enhanced bioavailability. |
| Industrial Production | Used in specialty chemicals; applications in agrochemicals and fine chemicals production. |
Case Study 1: Synthesis Pathways
A study demonstrated the efficient synthesis of this compound from its corresponding aldehyde using NaBH4 under mild conditions, yielding high purity and yield. This method showcases its utility in producing pharmaceutical intermediates.
Research investigating the compound's interaction with specific enzymes revealed potential inhibitory effects that warrant further exploration for therapeutic applications against inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(trifluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group (-OCF3) is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity . The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares 4-methoxy-3-(trifluoromethoxy)benzyl alcohol with structurally analogous benzyl alcohols, highlighting substituent positions, molecular formulas, and key properties:
Reactivity and Functional Group Effects
- Electron-Withdrawing Effects : The trifluoromethoxy (–OCF₃) group in the target compound is less electron-withdrawing than trifluoromethyl (–CF₃) but more than methoxy (–OCH₃). This influences acidity (pKa) and reactivity in nucleophilic substitutions .
- Regioselectivity : Ortho-substituents like trifluoromethoxy enhance para-selectivity in iridium-catalyzed borylation reactions compared to meta-substituted analogs .
- Synthetic Utility : The compound’s orthogonal protecting groups (e.g., tert-butyldiphenylsilyl) enable selective functionalization in multi-step syntheses, as seen in pretomanid analog libraries for antiparasitic agents .
Biological Activity
4-Methoxy-3-(trifluoromethoxy)benzyl alcohol is a compound with notable biological activity, particularly in the context of enzyme interactions and metabolic processes. Its unique structure, featuring both methoxy and trifluoromethoxy groups, enhances its solubility and reactivity, making it a subject of interest in biochemical research.
Chemical Structure and Properties
The molecular formula of this compound is CHFO, with a molecular weight of approximately 222.16 g/mol. The presence of the trifluoromethoxy group significantly influences its chemical behavior and biological interactions.
This compound is known to interact with various enzymes, particularly cytochrome P450 enzymes, which are essential for drug metabolism. These interactions can lead to either inhibition or activation of enzyme activity depending on the specific context of the reaction.
Biochemical Pathways
- Enzyme Interactions : The compound modulates the activity of several key enzymes, impacting drug metabolism and cellular signaling pathways.
- Cell Signaling : It influences signaling molecules such as kinases and phosphatases, which play critical roles in cellular responses and gene expression.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that its absorption, distribution, metabolism, and excretion are influenced by its chemical structure. Studies indicate that it remains stable under standard laboratory conditions but may degrade over time, affecting its biological activity.
Dosage Effects in Animal Models
Research has shown that the effects of this compound vary with dosage:
- Low Doses : Enhanced metabolic activity and improved cellular function.
- High Doses : Potential toxicity leading to cellular damage and impaired organ function.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
- Oxidation Reactions : This compound has been utilized in oxidation reactions to produce benzaldehyde derivatives with high yields when catalyzed by palladium nanoparticles under ultrasonic conditions .
- Drug Development : In a review of FDA-approved drugs containing trifluoromethyl groups, it was noted that compounds similar to this compound exhibit enhanced potency in inhibiting specific enzymes like reverse transcriptase .
- Biological Activity Assessment : A study indicated that compounds with trifluoromethoxy groups show increased efficacy against certain biological targets compared to their non-fluorinated counterparts .
Summary of Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Enzyme Interaction | Modulates cytochrome P450 activity; potential for drug interaction studies |
| Cellular Effects | Influences cell signaling pathways; alters gene expression |
| Dosage Response | Varies from beneficial effects at low doses to toxicity at high doses |
| Oxidation Potential | Effective in producing high-yield benzaldehyde derivatives |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Methoxy-3-(trifluoromethoxy)benzyl alcohol, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of benzyl alcohol derivatives. For example:
Start with 3-hydroxy-4-methoxybenzyl alcohol.
Introduce the trifluoromethoxy group via nucleophilic substitution using trifluoromethylating agents (e.g., (trifluoromethyl)trimethylsilane) under anhydrous conditions .
- Critical Parameters :
- Reaction temperature (optimized at 60–80°C to balance reactivity and side-product formation).
- Choice of base (e.g., K₂CO₃ for deprotonation without hydrolyzing sensitive groups) .
- Protecting group strategies (e.g., acetyl or tert-butyldimethylsilyl groups to prevent undesired oxidation) .
Q. How can the purity of this compound be validated, and what analytical techniques are recommended?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to resolve polar byproducts .
- Spectroscopy :
- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., methoxy at δ ~3.8 ppm, trifluoromethoxy at δ ~4.5 ppm) .
- FT-IR : Confirm hydroxyl (broad peak ~3300 cm⁻¹) and ether (C-O-C stretch ~1250 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 193.14 (calculated for C₉H₉F₃O₃) .
Advanced Research Questions
Q. How do electronic effects of the methoxy and trifluoromethoxy groups influence regioselectivity in catalytic oxidation reactions?
- Methodological Answer :
- The methoxy group (electron-donating) directs oxidation to the para position, while the trifluoromethoxy group (electron-withdrawing) stabilizes radical intermediates at the ortho position.
- Experimental Design :
- Use MnO₂ or DDQ as oxidants to compare aldehyde yields under varying conditions .
- Monitor reaction progress via in-situ Raman spectroscopy to detect intermediate radicals .
- Data Contradictions : Conflicting reports on oxidation efficiency arise from solvent polarity (e.g., higher aldehyde yields in acetonitrile vs. toluene due to stabilization of polar transition states) .
Q. What computational methods predict the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodological Answer :
- Docking Studies : Use Schrödinger’s Glide or AutoDock Vina to model binding affinities with targets like cytochrome P450 (CYP3A4). The trifluoromethoxy group’s hydrophobicity enhances binding to hydrophobic pockets .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the hydroxyl group and catalytic residues (e.g., Ser123 in esterases) .
- Validation : Compare predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
